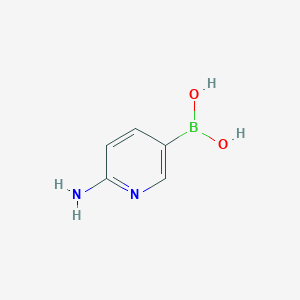

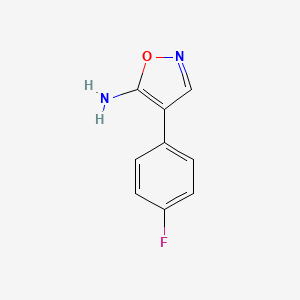

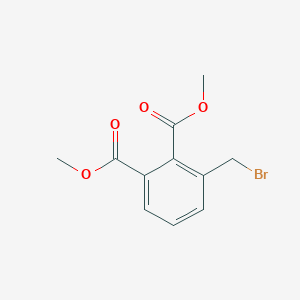

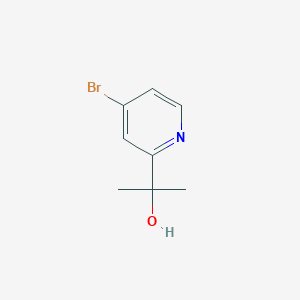

3-(2-Aminophenoxy)benzonitrile

Descripción general

Descripción

3-(2-Aminophenoxy)benzonitrile is a chemical compound that has been studied for its potential applications in neuroimaging and as a precursor for various analogues. The compound is related to 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile, which exhibits excellent properties toward the serotonin transporter and is used in the synthesis of neuroimaging agents .

Synthesis Analysis

The synthesis of related compounds to 3-(2-Aminophenoxy)benzonitrile has been reported with efficient and facile synthetic routes. For instance, the synthesis of 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile, which shares a similar structure, involves a different strategy to obtain the DASB precursor (desmethyl DASB). This method provides higher chemical yields and has been used to incorporate p-[18F]fluorobenzyl iodide into the DASB precursor, affecting its biological properties . Additionally, a novel one-pot synthesis of 3-amino-1,2-benzisoxazoles from ortho substituted benzonitriles has been described, which may involve a S_nAr reaction followed by an intramolecular ring closure, suggesting potential synthetic pathways for related compounds .

Molecular Structure Analysis

The molecular structure of 3-(2-Aminophenoxy)benzonitrile is not directly discussed in the provided papers. However, the structure of related compounds, such as 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile, has been studied in the context of neuroimaging. The presence of an aminophenoxy group in the molecule suggests potential reactivity and binding properties, particularly towards biological targets like the serotonin transporter .

Chemical Reactions Analysis

The chemical reactions involving 3-(2-Aminophenoxy)benzonitrile or its analogues have been explored in the context of neuroimaging agent synthesis. The substitution of the DASB precursor with p-[18F]fluorobenzyl iodide is an example of a chemical reaction that has been assessed for its impact on the in vitro and in vivo biological properties of the compound . The one-pot synthesis of 3-amino-1,2-benzisoxazoles from ortho substituted benzonitriles also indicates the potential for various chemical reactions involving the aminophenoxy group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-Aminophenoxy)benzonitrile are not explicitly detailed in the provided papers. However, the synthesis and application of related compounds suggest that these properties are conducive to the compound's use in neuroimaging. The ability to label the compound with radioisotopes like [18F] indicates its stability and suitability for in vivo studies . The one-pot synthesis method for related compounds also implies that 3-(2-Aminophenoxy)benzonitrile could have properties that allow for efficient synthesis and potential reactivity for further chemical modifications .

Aplicaciones Científicas De Investigación

1. Reinforcement of High Impact Polystyrene by Aramid Nanoparticle Fillers

- Summary of Application : In this research, aramid nanoparticles (ANPs) were prepared in dimethyl formamide (DMF) solution containing high impact polystyrene (HIPS) via a bottom-up approach .

- Methods of Application : The ANPs were evenly distributed in the HIPS matrix without any agglomeration. The chemical composition of the ANPs was confirmed by Fourier transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and X-ray diffractometer (XRD) .

- Results : The mechanical properties of the composite sheet were significantly improved, and the Young’s modulus increased from 246.55 MPa to 2025.12 MPa, the tensile strength increased from 3.07 MPa to 29.76 MPa, and the toughness increased from 0.32 N/mm 2 to 3.92 N/mm 2, with an increase rate of 721%, 869% and 1125%, respectively .

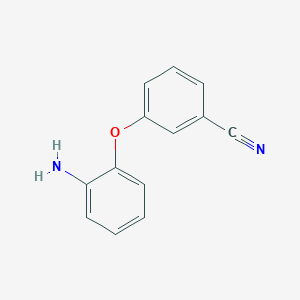

2. Curing of 2,6-bis(3-aminophenoxy)benzonitrile/4,40oxidiphthalic anhydride

- Summary of Application : The curing of 2,6-bis(3-aminophenoxy)benzonitrile/4,40oxidiphthalic anhydride ((b-CN) APB/ODPA) has been investigated .

- Methods of Application : The study was conducted using spectroscopic ellipsometry on films with various degrees of imidization .

- Results : Results indicate that much of the film imidization is accomplished at 200 8C and above .

Propiedades

IUPAC Name |

3-(2-aminophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWSFDZTJBAMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminophenoxy)benzonitrile | |

CAS RN |

330942-69-3 | |

| Record name | 3-(2-aminophenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)